molecular formula C10H12Cl2O2 B3031465 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene CAS No. 3752-97-4

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene

Cat. No.: B3031465
CAS No.: 3752-97-4
M. Wt: 235.1 g/mol
InChI Key: GEUWDCJVDLHSNQ-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, featuring two chloromethyl groups and two methoxy groups attached to the benzene ring

Preparation Methods

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene can be synthesized through several methods. One common synthetic route involves the chloromethylation of 2,5-dimethoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or tin(IV) chloride . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.

Industrial production methods may involve similar chloromethylation reactions but are optimized for large-scale synthesis. These methods often use continuous flow reactors to ensure consistent product quality and higher yields.

Chemical Reactions Analysis

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene depends on the specific reaction or application. In substitution reactions, the chloromethyl groups act as electrophiles, reacting with nucleophiles to form new bonds. In oxidation reactions, the methoxy groups can stabilize intermediate species, facilitating the formation of quinones or other oxidized products .

Comparison with Similar Compounds

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene can be compared to other similar compounds such as:

The presence of methoxy groups in this compound enhances its reactivity and makes it a more versatile intermediate in organic synthesis.

Conclusion

This compound is a compound with significant potential in various fields of research and industry. Its unique chemical properties, reactivity, and versatility make it a valuable compound for the synthesis of complex molecules and advanced materials.

Properties

IUPAC Name

1,4-bis(chloromethyl)-2,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUWDCJVDLHSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCl)OC)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063166
Record name 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene
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Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3752-97-4
Record name 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3752-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-bis(chloromethyl)-2,5-dimethoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-bis(chloromethyl)-2,5-dimethoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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